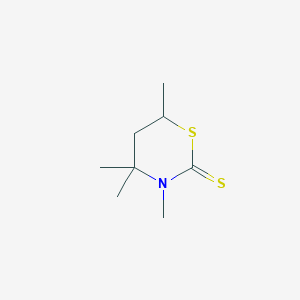
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate intermediates. These intermediates then undergo cyclization to form the desired thiazine-thione compound .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency and ability to produce high yields. These methods involve the in situ generation of reactive intermediates, which then react with carbon disulfide to form the thiazine-thione structure .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazine derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- involves its interaction with biological molecules through its thione group. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s antimicrobial properties are attributed to its ability to interfere with the metabolic pathways of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
Tetrahydro-2H-1,3-oxazine-2-thione: Another similar compound with an oxygen atom in the ring structure, which affects its reactivity and applications.
Uniqueness
2H-1,3-Thiazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- is unique due to its specific substituents, which enhance its lipophilicity and biological activity. This makes it particularly useful in drug delivery systems and as an antimicrobial agent .
Propriétés
Numéro CAS |
60431-76-7 |
|---|---|
Formule moléculaire |
C8H15NS2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
3,4,4,6-tetramethyl-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C8H15NS2/c1-6-5-8(2,3)9(4)7(10)11-6/h6H,5H2,1-4H3 |
Clé InChI |
PNULLGVPTXHVOU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C(=S)S1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


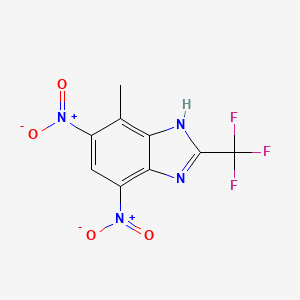
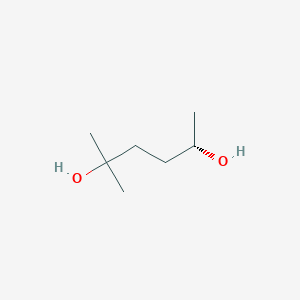

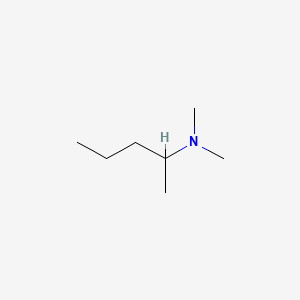
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)

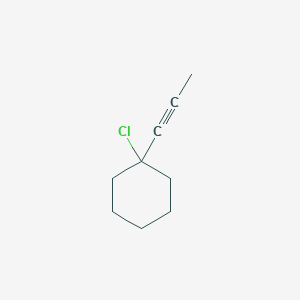
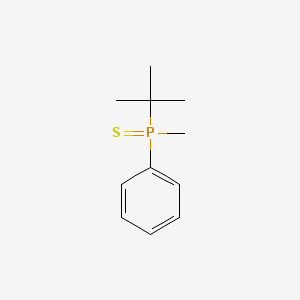
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
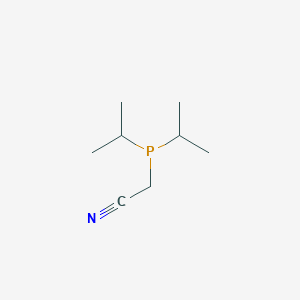
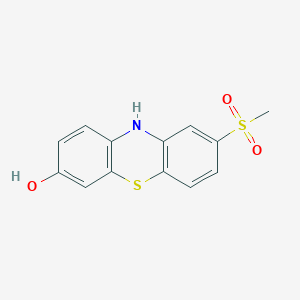
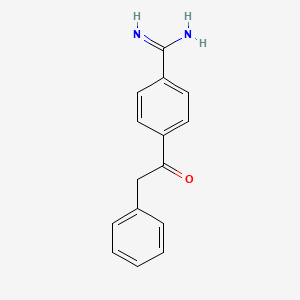
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
